Azido-PEG3-NHS ester
Description
Contextualizing Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Biomedical Research
Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units that act as flexible spacers to connect various molecules. chempep.com Their use in biomedical applications began in the 1970s to extend the circulation time of proteins and has since evolved significantly. chempep.com The development of monodisperse PEG linkers with defined molecular weights and reactive functional groups in the 1990s was a major advancement, allowing for more precise bioconjugation strategies. chempep.com
These linkers are broadly categorized based on the reactivity of their terminal groups. Homobifunctional linkers possess two identical reactive groups, while heterobifunctional linkers have two different reactive groups. jenkemusa.com This dual-reactivity is a key advantage in biomedical research, as it allows for the specific and controlled covalent joining of two different types of molecules, such as a protein and a drug, or a nanoparticle and a targeting ligand. jenkemusa.comnih.gov
The PEG component of these linkers imparts several beneficial properties crucial for biomedical applications:
Water Solubility: The ethylene oxide repeats form hydrogen bonds with water, making PEG and its conjugates highly soluble in aqueous solutions. axispharm.comchempep.com
Biocompatibility: PEG is well-tolerated in biological systems and is approved for various biomedical uses. chempep.com
Low Immunogenicity: The PEG chain can shield conjugated molecules from the immune system, reducing immune responses. axispharm.comchempep.com
Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility. chempep.com
Azido-PEG3-NHS ester is a prime example of a heterobifunctional PEG linker. The NHS ester group is highly reactive toward primary amines (–NH₂), which are readily available on the surface of proteins and peptides, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. thermofisher.com This reaction, typically performed in slightly alkaline conditions, forms a stable amide bond. thermofisher.comglenresearch.com The other terminus, the azide (B81097) group, is a bioorthogonal handle. It is small, metabolically stable, and does not typically react with functional groups found in biological systems. wikipedia.orgpcbiochemres.com Instead, it reacts selectively with a partner group, most commonly an alkyne, in a reaction known as the azide-alkyne cycloaddition, a cornerstone of "click chemistry." acs.orgpcbiochemres.com This orthogonal reactivity enables the specific attachment of a second molecule without affecting the first conjugation site or other biological molecules. axispharm.comacs.org
Historical and Current Trajectories of this compound in Bioorthogonal Chemistry
The utility of this compound is deeply rooted in the development of bioorthogonal chemistry, a term coined in the early 2000s to describe chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org A central goal of this field has been to develop pairs of mutually reactive functional groups that are inert to the complex environment of a cell but react rapidly and specifically with each other. acs.orgwikipedia.org
The azide group has emerged as a premier bioorthogonal chemical reporter. wikipedia.orgmdpi.com Its small size and lack of endogenous counterparts in most biological systems make it an ideal "handle" to be installed on biomolecules. wikipedia.orgpcbiochemres.com The development of the Staudinger ligation in 2000 provided an early method for labeling azide-modified biomolecules with phosphines. acs.orgwikipedia.org However, the subsequent development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the later, copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) significantly expanded the toolkit and popularity of azide-based bioorthogonal chemistry. acs.orgwikipedia.orgpcbiochemres.com These "click" reactions form a stable triazole linkage and are highly efficient. cd-bioparticles.netchemicalbook.com
This compound emerged as a tool to bridge conventional bioconjugation with this powerful bioorthogonal chemistry. The NHS ester allows for the straightforward attachment of the azide-PEG linker to biomolecules like proteins or amine-modified oligonucleotides. axispharm.comcd-bioparticles.net Once labeled with the azide group, these biomolecules can be used in a variety of downstream applications using click chemistry.
Current research continues to leverage this compound and similar linkers in increasingly sophisticated applications:
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that target cancer cells. axispharm.comchemicalbook.com
Protein and Cell Labeling: Researchers use it to attach fluorescent dyes, biotin (B1667282), or other probes to proteins for imaging and tracking studies within cells. axispharm.com
Surface Modification: It is used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors, microarrays, and functionalized biomaterials. amerigoscientific.com
Drug Delivery and Nanotechnology: The linker is incorporated into nanoparticles and hydrogels to improve drug solubility, stability, and to attach targeting ligands for specific delivery. mdpi.com For instance, it has been used in the development of photocleavable hydrogels for controlled growth factor release. medchemexpress.combroadpharm.com
The ongoing trajectory involves the development of even more advanced linkers with diverse functionalities, such as cleavable components or multi-arm structures, to provide greater control over the construction and behavior of complex bioconjugates. jenkemusa.combiosynth.com
Compound Properties and Research Applications
The table below summarizes the key chemical properties of this compound and its variants, which are central to its function in bioconjugation.
| Property | Value/Description | Reference(s) |
| Compound Name | This compound | axispharm.comcd-bioparticles.netbroadpharm.com |
| Synonyms | N3-PEG3-NHS ester; 16-Azido-5,8,11-trioxa-4,15-dioxo-14-azaicosanoic acid, 2,5-dioxo-1-pyrrolidinyl ester | chemicalbook.com |
| CAS Number | 1245718-89-1 | axispharm.comchemicalbook.com |
| Molecular Formula | C₁₄H₂₂N₄O₇ | nih.gov |
| Molecular Weight | 374.35 g/mol | nih.gov |
| Reactive Group 1 | Azide (-N₃) | axispharm.comcd-bioparticles.net |
| Reactive Target 1 | Alkyne, BCN, DBCO (via Click Chemistry) | cd-bioparticles.netchemicalbook.com |
| Reactive Group 2 | N-Hydroxysuccinimide (NHS) Ester | axispharm.comthermofisher.com |
| Reactive Target 2 | Primary Amines (-NH₂) | cd-bioparticles.netthermofisher.com |
| Spacer Arm | 15.6 Å (PEG3) | - |
| Key Features | Heterobifunctional, hydrophilic PEG spacer, enables bioorthogonal conjugation. | axispharm.comchempep.com |
The following table outlines significant research findings and applications for this compound and related heterobifunctional linkers.
| Research Area | Finding/Application | Significance | Reference(s) |
| Bioconjugation | NHS esters react efficiently with primary amines on proteins to form stable amide bonds, while the azide group remains available for selective click chemistry. | Allows for the creation of well-defined bioconjugates by linking two different molecules with high specificity. | axispharm.comthermofisher.comglenresearch.com |
| Bioorthogonal Chemistry | The azide group is exceptionally bioorthogonal, being small, stable, and non-native to cells, enabling specific reactions in complex biological media. | Facilitates the labeling and tracking of biomolecules in living systems without interfering with natural processes. | wikipedia.orgpcbiochemres.commdpi.com |
| Drug Delivery | Used as a linker in Antibody-Drug Conjugates (ADCs) to connect a cytotoxic payload to a targeting antibody. | Enables targeted delivery of therapeutics directly to diseased cells, such as cancer cells, improving efficacy. | axispharm.comchemicalbook.com |
| Proteomics | NHS-ester probes can map reactive and ligandable sites across the proteome, labeling not only lysines but also other nucleophilic amino acids. | Expands the utility of NHS esters beyond simple conjugation to become tools for discovering functional sites on proteins. | nih.gov |
| Biomaterials & Tissue Engineering | Incorporated into hydrogels to allow for subsequent modification via click chemistry, such as attaching growth factors. | Provides a method to create functionalized biomaterials for applications like regenerative medicine and controlled release systems. | mdpi.combroadpharm.com |
| Molecular Imaging | Facilitates the attachment of fluorescent dyes or imaging agents to biomolecules for visualization in cells and organisms. | Enables real-time tracking and study of biological processes and the localization of specific molecules. | axispharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXVOZUEBSSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Diversification of Azido Peg3 Nhs Ester
Scalable Synthesis Approaches for Azido-PEG3-NHS Ester Derivatives
The synthesis of Azido-PEG-NHS esters is a cornerstone of bioconjugation chemistry, enabling the linkage of molecules through azide-alkyne cycloaddition reactions, commonly known as "click chemistry". ijrpr.commedchemexpress.com A general scalable synthesis process involves several key steps. The process begins with raw materials like 2,2'-oxybis(ethan-1-ol) and proceeds through stages that include the introduction of the azide (B81097) functional group and the activation of a terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester. ijrpr.com
A typical synthetic route might involve reacting a PEG compound containing a terminal hydroxyl group with a reagent to introduce a leaving group, such as p-toluenesulfonyl chloride (TsCl or PTSC), in the presence of a base like triethylamine (B128534) (TEA) and a solvent like dichloromethane (B109758) (MDC). ijrpr.com This is followed by nucleophilic substitution with sodium azide (NaN₃) to form the azido-PEG intermediate. ijrpr.com The terminal end of the PEG chain is then deprotected or oxidized to a carboxylic acid. Finally, the carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent to form the final Azido-PEG-NHS ester product. ijrpr.com
The scalability of this process is a key consideration for its widespread application in research and development. ijrpr.com Key reaction parameters that are often optimized for large-scale production include:
Temperature Control: Reactions are often initiated at reduced temperatures (0-5°C) before being allowed to warm to room temperature to control reaction kinetics and minimize side products. ijrpr.com
pH Adjustment: Acidic workups, often using citric acid or hydrochloric acid solutions, are employed to protonate intermediates and facilitate extraction. ijrpr.com
Extraction and Purification: Liquid-liquid extraction with solvents like ethyl acetate (B1210297) or dichloromethane is a common method for purification. The organic layers are typically dried, for instance with sodium sulfate, and the solvent is removed under vacuum. Column chromatography is often used for final purification. ijrpr.com
This synthetic flexibility allows for adjustments to be made to meet specific research needs, such as modifying the density of the azido (B1232118) functional group or altering the PEG chain length. ijrpr.com
Rational Design and Synthesis of Functionalized this compound Variants
The rational design of this compound variants involves the strategic incorporation of additional functional groups to create heterobifunctional or multi-functional linkers for advanced bioconjugation applications. The core structure consists of an azide group for click chemistry, a PEG spacer to enhance solubility and reduce steric hindrance, and an amine-reactive NHS ester for covalent attachment to biomolecules like proteins and peptides. biochempeg.comaxispharm.com
The synthesis of these functionalized variants builds upon the fundamental chemistry of the parent molecule. For example, introducing a protecting group like a tert-butyloxycarbonyl (Boc) group allows for selective reactions. The Boc-protected amine can be deprotected under acidic conditions, revealing a primary amine for further conjugation after the azide and NHS ester have been utilized. broadpharm.com
Another functionalization strategy involves creating linkers for specific applications like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are molecules that contain two ligands connected by a linker; one ligand binds to a target protein while the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. glpbio.com this compound serves as a versatile PEG-based PROtac linker, where the azide allows for the attachment of one ligand via click chemistry, and the NHS ester allows for the attachment of the other. medchemexpress.combioscience.co.uk
The design process focuses on creating linkers with specific properties tailored to the biological system and the molecules being conjugated. This includes optimizing solubility, biocompatibility, and the efficiency of the conjugation reactions. biochempeg.com
Strategic Diversification of this compound Structures for Tailored Research Applications
The diversification of the this compound structure allows for the creation of highly specialized tools for a wide range of research applications, from antibody-drug conjugates (ADCs) to surface modification. ijrpr.commedchemexpress.com By altering the architecture of the linker, researchers can precisely control the properties of the final conjugate.
Investigation of Branched PEGylation Linkers Incorporating this compound Moieties
Branched or multi-arm PEG linkers represent a significant advancement in bioconjugation, particularly in the development of ADCs. broadpharm.com These structures allow for the attachment of a higher number of payload molecules (e.g., cytotoxic drugs) to a single antibody, which can improve the drug-to-antibody ratio (DAR) and potentially enhance therapeutic efficacy. broadpharm.com
These branched linkers are designed with multiple reactive sites. For example, a branched structure might feature a central core from which multiple PEG arms extend, with each arm terminating in a functional group like an azide or an NHS ester. axispharm.com This architecture provides increased water solubility and can create a three-dimensional structure that improves the stability of the conjugated molecule. axispharm.com
Several branched variants incorporating the azido-PEG-NHS ester motif have been synthesized. These compounds are valuable tools for creating complex bioconjugates with tailored properties for drug delivery and diagnostic imaging. axispharm.com
Table 1: Examples of Branched Azido-PEG-NHS Ester Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-(Azido-PEG3)-N-Boc-PEG3-NHS ester broadpharm.com | C26H45N5O12 | 619.7 | Branched structure with a Boc-protected amine for sequential conjugation. |
| 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) precisepeg.com | C26H38N6O14 | 658.62 | Features one azide group and two NHS esters for multi-point attachment. |
| N-(Azido-PEG3)-N-bis(PEG3-NHS ester) targetmol.com | Not Specified | Not Specified | A PEG derivative designed for applications in drug delivery and bioconjugation. |
Synthesis and Characterization of Cleavable this compound Conjugates (e.g., photocleavable, disulfide-linked)
Cleavable linkers are designed to be stable under certain conditions, such as in blood circulation, but can be broken under specific physiological or external triggers, allowing for the controlled release of a conjugated molecule at a target site. axispharm.comaxispharm.com This strategy is crucial for reducing off-target effects and improving the therapeutic window of targeted therapies like ADCs. axispharm.com
Disulfide-Linked Conjugates: Disulfide bonds (-S-S-) are a common feature in cleavable linkers because they are stable in the extracellular environment but are readily cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells. axispharm.combroadpharm.com The Azido-PEG3-SS-NHS ester is a prime example of such a linker. medchemexpress.comaxispharm.com It incorporates an azide for click chemistry, a PEG3 spacer for solubility, an NHS ester for amine conjugation, and a disulfide bond that allows for controlled release in a reducing environment. axispharm.com
Photocleavable Conjugates: Photocleavable (PC) linkers offer another method of controlled release, triggered by exposure to light of a specific wavelength. broadpharm.com PC Azido-PEG3-NHS carbonate ester is a photocleavable linker that can be used to conjugate to primary amines. broadpharm.com The release of the conjugated molecule is initiated by photoactivation, providing a high degree of spatial and temporal control, which is valuable for applications in materials science and targeted therapies. axispharm.combroadpharm.com
Table 2: Examples of Cleavable this compound Derivatives
| Compound Name | Cleavage Mechanism | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Azido-PEG3-SS-NHS medchemexpress.comcreative-biolabs.com | Disulfide Reduction | 436.51 | Antibody-drug conjugates (ADCs) with controlled intracellular release. medchemexpress.com |
| PC Azido-PEG3-NHS carbonate ester broadpharm.com | Photocleavage | Not Specified | Photoactivated release of growth factors from hydrogels; light-controlled conjugation. broadpharm.com |
Modulation of PEG Chain Lengths in Azido-PEG-NHS Ester Derivatives for Optimized Performance
The length of the polyethylene (B3416737) glycol (PEG) chain in Azido-PEG-NHS ester derivatives is a critical parameter that can be modulated to optimize the performance of the resulting bioconjugate. ijrpr.comdovepress.com The PEG spacer not only enhances aqueous solubility and biocompatibility but also influences the pharmacokinetic and pharmacodynamic properties of the conjugate. biochempeg.comdovepress.com
Research has shown that varying the PEG linker length can have significant effects on in vivo behavior. For instance, in studies involving folate-conjugated liposomes, increasing the length of the PEG linker (e.g., from PEG2000 to PEG5000) led to significantly increased tumor accumulation of the nanoparticles. dovepress.com This suggests that a longer, more flexible spacer can improve the accessibility of a targeting ligand to its receptor, overcoming steric hindrance that might be present on a cell surface. dovepress.com
Table 3: Available Azido-PEG-NHS Ester Derivatives with Varying PEG Chain Lengths
| Compound Name | Molecular Weight (g/mol) |
|---|---|
| Azido-PEG1-NHS ester broadpharm.com | 256.2 |
| Azido-PEG2-NHS ester broadpharm.com | 300.3 |
| This compound broadpharm.com | 344.3 |
| Azido-PEG4-NHS ester broadpharm.com | 388.4 |
| Azido-PEG5-NHS ester broadpharm.com | Not Specified |
| Azido-PEG9-NHS ester broadpharm.com | 611.6 |
| Azido-PEG13-NHS ester broadpharm.com | 787.9 |
| Azido-PEG25-NHS ester broadpharm.com | 1316.5 |
Chemical Reactivity and Mechanistic Investigations of Azido Peg3 Nhs Ester
Amine-Reactive Conjugation via the N-Hydroxysuccinimide (NHS) Ester Moiety
The N-hydroxysuccinimide (NHS) ester is a widely utilized functional group for its ability to efficiently react with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. creative-proteomics.comthermofisher.com This reactivity forms the basis of one of the key functionalities of Azido-PEG3-NHS ester.
Elucidation of Nucleophilic Acyl Substitution Mechanisms with Primary Amines
The reaction between the NHS ester of this compound and a primary amine proceeds through a nucleophilic acyl substitution mechanism. creative-proteomics.commasterorganicchemistry.com In this two-step addition-elimination process, the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the NHS ester. masterorganicchemistry.comchemistrysteps.com This leads to the formation of a transient tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com Subsequently, the carbon-oxygen double bond is reformed, and the N-hydroxysuccinimide moiety is expelled as a leaving group, resulting in the formation of a stable and irreversible amide bond between the PEG linker and the amine-containing molecule. creative-proteomics.comlibretexts.org
Step 1 (Addition): The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. chemistrysteps.com
Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the carbonyl double bond and displacing the NHS leaving group. masterorganicchemistry.comchemistrysteps.com
This reaction is favored when the leaving group (NHS) is a weaker base than the incoming nucleophile (the primary amine). masterorganicchemistry.com
Optimization of Reaction Kinetics and Yields for Amide Bond Formation with this compound
Several factors influence the efficiency and yield of the amide bond formation between this compound and primary amines.
Concentration: Higher concentrations of the protein or amine-containing molecule can favor the aminolysis reaction over hydrolysis, leading to better conjugation efficiency. fishersci.cominterchim.fr For dilute protein solutions, a larger molar excess of the this compound reagent may be required to achieve the desired level of labeling. windows.net
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. windows.net Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester conjugation reactions. thermofisher.com
Solvent: While this compound has improved aqueous solubility due to the PEG spacer, it is often first dissolved in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. lumiprobe.comwindows.net It is crucial to use high-quality, amine-free solvents to prevent unwanted side reactions. lumiprobe.com
Temperature and Time: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for two hours or longer. fishersci.comwindows.net Lower temperatures can help to minimize the competing hydrolysis reaction, especially at higher pH. thermofisher.com
Table 1: Factors Affecting Amide Bond Formation with this compound
| Parameter | Optimal Range/Condition | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. thermofisher.comthermofisher.com |
| Buffer | Phosphate, HEPES, Borate | Avoids competing reactions from amine-containing buffers. thermofisher.com |
| Reactant Concentration | Higher concentration of amine | Favors aminolysis over hydrolysis. fishersci.cominterchim.fr |
| Temperature | Room Temperature or 4°C | Lower temperature can reduce hydrolysis rate. thermofisher.comwindows.net |
| Solvent | DMSO or DMF (amine-free) | Used to dissolve the reagent before adding to aqueous buffer. lumiprobe.comwindows.net |
Azide-Mediated Bioorthogonal Click Chemistry Facilitated by this compound
Following the initial conjugation via the NHS ester, the azide (B81097) group on the now-modified molecule is available for "click chemistry" reactions. This bioorthogonal reactivity allows for the specific and efficient formation of a stable triazole linkage with an alkyne-containing molecule, even in complex biological environments. chemicalbook.com this compound is compatible with both major types of azide-alkyne cycloaddition reactions. medchemexpress.compharmaffiliates.com
Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Conjugates
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins terminal alkynes and azides to form a 1,4-disubstituted 1,2,3-triazole ring. nih.govbachem.com The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper sulfate, and a reducing agent like sodium ascorbate. acs.orgresearchgate.net
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide group of the this compound conjugate. acs.org This reaction is highly reliable and proceeds under mild, often aqueous, conditions. bachem.combroadpharm.com The resulting triazole ring is exceptionally stable, mimicking the planarity of a peptide bond but being resistant to cleavage. bachem.com This makes CuAAC a powerful tool for creating stable bioconjugates. However, the cytotoxicity of the copper catalyst can limit its application in living cells. broadpharm.com
Exploration of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in this compound Applications
To circumvent the toxicity issues associated with CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. biochempeg.com This reaction does not require a copper catalyst. precisepeg.com Instead, it utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide group of the this compound conjugate. medchemexpress.comprecisepeg.comprecisepeg.com
The high ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition reaction, allowing it to proceed under physiological conditions without a catalyst. broadpharm.com This makes SPAAC highly suitable for applications in live-cell labeling and in vivo studies. broadpharm.com While generally slower than CuAAC, SPAAC offers excellent bioorthogonality, as neither the azide nor the strained alkyne will react with other functional groups found in biological systems. interchim.fracs.org The presence of a PEG linker has been shown to enhance SPAAC reaction rates. researchgate.net
Table 2: Comparison of CuAAC and SPAAC for this compound Conjugates
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst | Copper(I) nih.gov | None (driven by ring strain) precisepeg.com |
| Alkyne Partner | Terminal Alkyne nih.gov | Strained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.com |
| Biocompatibility | Limited in vivo due to copper toxicity broadpharm.com | High, suitable for live-cell and in vivo applications broadpharm.com |
| Reaction Rate | Generally faster (e.g., 10-100 M⁻¹s⁻¹) broadpharm.com | Generally slower (e.g., 10⁻²-1 M⁻¹s⁻¹) broadpharm.comacs.org |
| Key Advantage | High efficiency and speed bachem.com | Bioorthogonal and catalyst-free broadpharm.com |
Development of Orthogonal Conjugation Strategies Utilizing this compound
The dual functionality of this compound is central to its utility in creating complex, multi-component molecular constructs. The distinct reactivity of the NHS ester and the azide group allows for a sequential and controlled conjugation strategy.
First, the NHS ester is reacted with a primary amine on a biomolecule, such as a protein or antibody. creative-proteomics.com This reaction is performed under conditions that favor amide bond formation, typically at a pH between 7.2 and 8.5. thermofisher.com After this initial conjugation and subsequent purification to remove excess reagents, the resulting azide-functionalized biomolecule can be reacted with a second molecule containing a terminal or strained alkyne. uzh.chbaseclick.eu
This second reaction, a bioorthogonal click chemistry step (either CuAAC or SPAAC), proceeds without interfering with the newly formed amide bond or other functional groups on the biomolecule. broadpharm.com This orthogonal approach enables the precise, site-specific attachment of different moieties, such as imaging agents, therapeutic drugs, or other polymers, to a single biomolecule. rsc.orgnih.gov For instance, a fluorescent dye with an alkyne group can be "clicked" onto an azide-modified antibody that was initially functionalized using this compound.
Advanced Research Applications of Azido Peg3 Nhs Ester in Biomedical and Materials Science
Advanced Bioconjugation Strategies Employing Azido-PEG3-NHS Ester
The dual reactivity of this compound allows for a two-step conjugation process, providing researchers with precise control over the assembly of complex biomolecular architectures. The NHS ester facilitates the initial covalent attachment to primary amines on biomolecules, while the azide (B81097) group serves as a versatile handle for subsequent "click chemistry" reactions. biochempeg.combroadpharm.com
Site-Specific Protein and Peptide Labeling and Functionalization
The NHS ester moiety of this compound reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides, to form stable amide bonds. biochempeg.comnih.gov This reaction is typically carried out in aqueous buffers at a pH range of 7-9. windows.net While this method can lead to labeling at multiple sites, strategic control of reaction conditions, such as pH and reagent stoichiometry, can favor modification at the more nucleophilic N-terminal amine, offering a degree of site-specificity. mdpi.com
Once the azide functionality is introduced, it can be utilized for highly specific ligation with alkyne- or cyclooctyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. broadpharm.commedchemexpress.com This modular approach allows for the site-specific introduction of a wide array of functionalities, including fluorescent dyes, biotin (B1667282) tags, and therapeutic agents.
A study by Inoue et al. (2019) demonstrated that while reacting 2-azidoacetic acid NHS ester with RNase A, which contains 10 lysine residues, resulted in multiple modifications at pH 7.5, careful control of the reaction pH could minimize non-specific labeling. researchgate.net This highlights the potential for achieving a degree of site-specificity with NHS ester-based modifications.
Table 1: Research Findings on Peptide Labeling using a PEG3-NHS Ester Linker
| Study Focus | Peptide/Protein | Linker Used | Key Findings | Reference |
| Synthesis of Heterobivalent Peptidic Agents | c(RGDyK) | PEG3-bis-NHS ester | Successful conjugation of the peptide with a yield of 85%. | nih.gov |
| Development of Bispecific NT-PSMA Heterodimer | Not Specified | N-(Azido-PEG3)-N-Boc-PEG3-NHS ester | The linker was successfully used in the development of a bispecific heterodimer for prostate cancer imaging. | broadpharm.com |
Covalent Modification of Oligonucleotides and Nucleic Acid Constructs
This compound is also a valuable reagent for the covalent modification of oligonucleotides and nucleic acid constructs. broadpharm.com This is typically achieved by first synthesizing an oligonucleotide with a primary amine modification, which can be introduced at the 5' or 3' terminus, or internally via a modified base. The amine-modified oligonucleotide is then reacted with this compound to introduce the azide functionality. mechanotechnology.org
This two-step process allows for the incorporation of an azide handle that can be subsequently used in click chemistry reactions to conjugate the oligonucleotide with a variety of molecules, including peptides, antibodies, and fluorescent probes. The hydrophilic PEG3 spacer helps to maintain the solubility of the modified oligonucleotide and reduces steric hindrance. axispharm.com
A study by Liu et al. (2015) investigated the reactivity of an NHS-ester with a primary amine-derivatized morpholino DNA analogue. Their findings indicated that the amine-derivatized morpholino was five times more reactive than the non-derivatized impurity, demonstrating the specificity of the NHS ester reaction for the intended primary amine. nih.gov
Facilitating Bioconjugation in Intricate Biological Milieus
The bioorthogonal nature of the azide-alkyne cycloaddition reaction makes this compound particularly well-suited for bioconjugation in complex biological environments such as cell lysates or even on the surface of living cells. biochempeg.comijrpr.com Once a biomolecule is labeled with the azide group via the NHS ester, the subsequent click reaction can proceed with high efficiency and specificity in the presence of a multitude of other functional groups found in biological systems. This is a significant advantage over many traditional bioconjugation chemistries that can suffer from side reactions in complex milieus. The hydrophilicity imparted by the PEG3 spacer can also help to prevent non-specific binding and aggregation in these environments. axispharm.com
Innovations in Targeted Therapeutic Delivery Systems Mediated by this compound
This compound plays a crucial role in the development of advanced drug delivery systems, particularly in the field of antibody-drug conjugates (ADCs). biochempeg.com The linker's properties can significantly influence the efficacy, stability, and pharmacokinetic profile of these targeted therapeutics.
Pioneering Antibody-Drug Conjugate (ADC) Development with this compound Linkers
In ADC development, this compound can be utilized in a multi-step process. First, the NHS ester is used to attach the linker to lysine residues on a monoclonal antibody. Subsequently, the azide group is used to conjugate a potent cytotoxic drug that has been modified with a reactive alkyne or cyclooctyne (B158145) group. medchemexpress.comaxispharm.com
The PEG3 spacer in the linker is of critical importance in ADCs. It can enhance the solubility of the final conjugate, which is particularly beneficial when working with hydrophobic drug payloads. precisepeg.com Furthermore, the PEG linker can create a hydrophilic shield around the drug, potentially reducing non-specific interactions and aggregation. precisepeg.com The stability of the linker is paramount to ensure that the cytotoxic payload remains attached to the antibody while in circulation and is only released upon reaching the target tumor cells. precisepeg.com
A variation of this linker, Azido-PEG3-SS-NHS, incorporates a disulfide bond, rendering the linker cleavable in the reducing environment inside a cell, allowing for controlled drug release. medchemexpress.comaxispharm.com
Table 2: Impact of PEG Linkers on ADC Properties
| ADC Property | Effect of PEG Linker | Mechanism | Reference |
| Solubility | Increased | The hydrophilic PEG chain enhances the overall solubility of the ADC, especially with hydrophobic drugs. | precisepeg.com |
| Stability | Increased | The PEG spacer can reduce aggregation and non-specific interactions. | precisepeg.com |
| Pharmacokinetics | Improved | The hydrophilic nature of PEG can lead to a longer circulation half-life. | mdpi.com |
| Drug Release | Controlled (with cleavable variants) | Incorporation of cleavable moieties like disulfide bonds allows for targeted drug release. | medchemexpress.comaxispharm.com |
Engineering PEGylation for Augmented Pharmacokinetics and Mitigated Immunogenicity
PEGylation, the process of attaching polyethylene (B3416737) glycol chains to therapeutic molecules, is a well-established strategy to improve their pharmacokinetic properties and reduce their immunogenicity. researchgate.net this compound can be used to introduce short PEG chains onto therapeutic proteins.
The attachment of even a short PEG3 chain can increase the hydrodynamic radius of a protein, which can lead to reduced renal clearance and a longer circulation half-life. researchgate.net The hydrophilic nature of the PEG chain can also shield immunogenic epitopes on the protein surface, thereby reducing the likelihood of an immune response. researchgate.netnih.gov This can be particularly important for non-human derived therapeutic proteins or proteins that have been engineered in a way that might elicit an immune reaction.
A study on a modified version of human growth differentiation factor 15 (GDF15) connected to an albumin-binding fatty acid via a PEG linker showed low incident rates for anti-drug antibodies (ADAs) and no ADAs against the PEG linker itself, highlighting the potential of PEGylation to reduce immunogenicity.
Precision Functionalization of Nanoparticle Platforms for Targeted Delivery
This compound serves as a critical heterobifunctional crosslinker for the surface modification of nanoparticles, enabling the development of sophisticated platforms for targeted drug delivery. mdpi.comnih.gov The precision of this functionalization stems from the distinct reactivity of its two terminal groups: the N-hydroxysuccinimide (NHS) ester and the azide group. broadpharm.com
The NHS ester readily reacts with primary amine groups (-NH2) present on the surface of nanoparticles or on targeting ligands, such as antibodies or peptides, forming stable amide bonds. nih.govbroadpharm.com This reaction provides a robust method for attaching the polyethylene glycol (PEG) spacer to the delivery vehicle. The three-unit PEG chain itself offers significant advantages, primarily by increasing the hydrophilicity and biocompatibility of the nanoparticles. axispharm.combiochempeg.com This PEGylated surface can help reduce non-specific uptake by the reticuloendothelial system, potentially prolonging circulation time in vivo. nih.govnih.gov
The terminal azide group provides a versatile handle for subsequent modifications via "click chemistry." broadpharm.com This bioorthogonal reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the covalent attachment of molecules bearing an alkyne group. axispharm.commedchemexpress.com This two-step approach allows researchers to first coat a nanoparticle with the this compound and then "click" on a variety of targeting moieties, therapeutic agents, or imaging agents with high efficiency and specificity. For example, an antibody fragment functionalized with an alkyne can be precisely conjugated to the azide-modified nanoparticle surface to actively target specific cell types, such as cancer cells. nih.govnih.gov
The table below outlines the roles of different components in creating a targeted nanoparticle system using this linker.
| Component | Key Reactive Group(s) | Function in Targeted Delivery |
| Nanoparticle Core | Varies (e.g., iron oxide, polymer) | Carrier for therapeutic or imaging agent. |
| This compound | NHS ester, Azide | Covalently links to the nanoparticle surface or targeting ligand; provides a PEG spacer for biocompatibility; offers an azide handle for click chemistry. |
| Targeting Ligand | Amine or Alkyne | Recognizes and binds to specific receptors on target cells, enabling active delivery. |
| Therapeutic/Imaging Agent | Alkyne (for click chemistry) | The active payload to be delivered or the reporter molecule for detection. |
Contributions of this compound to Proteolysis-Targeting Chimeras (PROTACs) Research
This compound is a widely utilized PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce degradation of the POI. nih.govbroadpharm.com A PROTAC molecule is composed of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them. broadpharm.com
The linker's composition and length are critical for the PROTAC's efficacy, as it must orient the two ligands appropriately to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.govbroadpharm.com this compound is valuable in this context due to its defined length and dual reactivity, which enables a modular approach to PROTAC synthesis. biochempeg.com
A common synthetic strategy involves a convergent approach where the warhead and anchor ligands are synthesized separately with complementary reactive handles. For instance:
The E3 ligase ligand, containing a primary or secondary amine, is reacted with the NHS ester of this compound to form a stable amide bond. This creates an azide-functionalized E3 ligase ligand.
The POI ligand is modified to include an alkyne group.
The two fragments are then joined using a click chemistry reaction (CuAAC or SPAAC), which forms a stable triazole ring, completing the PROTAC structure. nih.gov
This modular strategy allows for the rapid generation of PROTAC libraries where the linker length, warhead, or E3 ligase ligand can be easily varied to optimize degradation activity. The hydrophilic PEG spacer enhances the solubility of the final PROTAC molecule, which is a crucial physicochemical property. broadpharm.com
| Synthesis Step | Reactant 1 | Reactant 2 | Key Reaction | Outcome |
| 1. Anchor Functionalization | E3 Ligase Ligand (with -NH2) | This compound | Amide bond formation | Azide-functionalized E3 Ligase Ligand |
| 2. Warhead Functionalization | POI Ligand | Alkyne-containing reagent | Varies | Alkyne-functionalized POI Ligand |
| 3. Final Conjugation | Product from Step 1 | Product from Step 2 | Azide-Alkyne Cycloaddition | Final PROTAC Molecule |
The linker component of a PROTAC, such as that formed from this compound, does more than simply connect the two ligands; it plays a crucial role in modulating the efficiency of the subsequent protein degradation. broadpharm.com Once inside the cell, the PROTAC simultaneously binds to its target protein and an E3 ligase, forming the key ternary complex. nih.gov The formation and stability of this complex are prerequisites for the E3 ligase to transfer ubiquitin to lysine residues on the surface of the target protein.
The characteristics of the Azido-PEG3-PEG linker directly influence this process:
Length and Flexibility: The length of the linker is a determining factor in whether a stable ternary complex can form. broadpharm.com The PEG3 unit provides a specific spatial separation between the warhead and the anchor. If the linker is too short or too long, it may fail to bring the two proteins into the correct proximity and orientation for efficient ubiquitination, thereby reducing degradation.
Conformational Influence: The linker can influence the conformational dynamics of the ternary complex. The optimal linker allows for favorable protein-protein interactions within the complex, enhancing its stability and the rate of ubiquitin transfer.
By systematically synthesizing PROTACs with varying PEG linker lengths (e.g., using Azido-PEG2-NHS ester, Azido-PEG4-NHS ester, etc.), researchers can empirically determine the optimal distance for a given POI-E3 ligase pair, thereby fine-tuning the degradation efficiency. nih.gov This highlights how the linker is not merely a passive spacer but an active modulator of the PROTAC's biological activity.
This compound in Chemical Biology and Diagnostics
The bifunctional nature of this compound makes it an excellent tool for constructing advanced biosensors and molecular imaging probes. broadpharm.com These tools are designed to detect and visualize specific biological molecules or processes with high sensitivity and specificity. The synthesis of such probes often involves conjugating a targeting molecule (like an antibody) to a reporter molecule (like a fluorescent dye or a radioisotope).
This compound facilitates a two-step conjugation strategy that preserves the function of both the targeting and reporter moieties. First, the NHS ester is used to label the targeting protein via its primary amines (e.g., on lysine residues). broadpharm.comaxispharm.com This step attaches the Azido-PEG3- linker to the protein. Second, the azide group is used to "click" on a reporter molecule that has been functionalized with an alkyne, DBCO, or BCN group. medchemexpress.com
This approach is advantageous for several reasons:
Bioorthogonality: The azide-alkyne click reaction is bioorthogonal, meaning it does not interfere with native biological processes, ensuring that the probe reports only on its intended target.
Modularity: It allows for the easy combination of various targeting agents with a wide array of reporter molecules, facilitating the development of customized probes for different applications, from in-vitro diagnostics to in-vivo imaging. broadpharm.com
Improved Properties: The hydrophilic PEG spacer can improve the solubility and reduce non-specific binding of the final probe, enhancing the signal-to-noise ratio in imaging and sensing applications. axispharm.com
| Probe Component | Example | Role of this compound |
| Targeting Moiety | Monoclonal Antibody, Peptide | The NHS ester end of the linker reacts with amine groups on the antibody to form a stable conjugate. |
| Reporter Moiety | Fluorescent Dye (e.g., Cy5-alkyne), PET Imaging Agent (e.g., NOTA-alkyne) | The azide end of the linker is used to "click" the reporter moiety onto the targeting molecule. |
| Linker | This compound | Covalently connects the targeting and reporter moieties while providing a hydrophilic spacer. |
This compound is a valuable reagent for labeling cellular components for subsequent analysis and visualization, a cornerstone of chemical biology. The strategy typically involves a two-step process to tag and then detect proteins or other biomolecules.
For cell surface labeling, live cells can be treated with this compound. The NHS ester reacts with primary amines on the extracellular domains of membrane proteins, effectively "painting" the cell surface with azide groups. Since the reagent is cell-impermeable, it primarily labels surface components. These azide-tagged cells can then be treated with a fluorescent probe containing a reactive alkyne (e.g., a DBCO-fluorophore conjugate). The ensuing click reaction covalently attaches the fluorescent tag to the cell surface, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.
This method can also be adapted for labeling intracellular components. By permeabilizing the cell membrane, the this compound can access and react with amines on proteins within the cytoplasm or specific organelles. Subsequent reaction with a clickable reporter probe enables the visualization of the labeled intracellular structures. This technique has been instrumental in tracking protein localization, studying protein-protein interactions, and identifying specific cell populations within a heterogeneous mixture. nih.gov
Impact on Materials Science and Biomedical Device Development
The bifunctional nature of this compound, featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a bio-orthogonal azide group, has positioned it as a critical tool in the advancement of materials science and the development of sophisticated biomedical devices. This heterobifunctional linker enables a two-step sequential conjugation strategy that is fundamental to creating more biocompatible and functional materials for clinical applications.
Surface Modification of Biomaterials for Enhanced Biocompatibility and Functionality
The interaction between an implanted biomaterial and the surrounding biological environment is a critical determinant of its success. Unmodified biomaterial surfaces can trigger adverse reactions such as protein fouling, inflammation, and bacterial adhesion, ultimately leading to device failure. This compound provides a versatile platform for the surface modification of a wide range of biomaterials, including metals and polymers, to enhance their biocompatibility and functionality.
The process typically begins with the reaction of the NHS ester group of this compound with primary amine groups present on the biomaterial surface. This initial step covalently attaches the polyethylene glycol (PEG) linker to the material. The PEG component itself is well-known for its ability to resist non-specific protein adsorption, a primary event that often initiates the foreign body response. By creating a hydrophilic barrier, the PEG chains can significantly reduce the attachment of proteins and cells, thereby improving the biocompatibility of the implant.
Following the initial surface PEGylation, the terminal azide groups are available for subsequent "click" chemistry reactions. This allows for the attachment of a wide array of bioactive molecules, such as cell-adhesive peptides (e.g., RGD), growth factors, or antimicrobial agents. This targeted functionalization can promote specific cellular interactions, encourage tissue integration, and prevent implant-associated infections. For instance, modifying a titanium implant with this compound and subsequently clicking an RGD peptide can enhance the adhesion and proliferation of osteoblasts, leading to improved osseointegration.
Research Findings on Surface Modification with PEGylated Linkers:
| Biomaterial | Modification Strategy | Key Findings | Reference |
| Titanium | Covalent attachment of PEG | Reduced platelet adhesion and activation, indicating improved hemocompatibility. | rsc.org |
| Polyetheretherketone (PEEK) | Surface sulfonation and heat treatment | Statistically significant increase in osteoblast proliferation and mineralization over 21 days. | researchgate.net |
| Niobium Oxide | Grafting of PLL-g-PEG copolymers | Protein adsorption was lowest on surfaces with the highest PEG chain density. | nih.gov |
| Gold Surfaces | Self-assembly of RGD nanopillar arrays | Enhanced cellular attachment, spreading, and proliferation compared to 2D nanostructures. | nih.gov |
Engineering of Bio-Orthogonally Crosslinked Hydrogels for Tissue Engineering and Regenerative Medicine
Hydrogels are highly hydrated, three-dimensional polymer networks that mimic the extracellular matrix (ECM) of many tissues, making them ideal scaffolds for tissue engineering and regenerative medicine. This compound plays a crucial role in the formation of bio-orthogonally crosslinked hydrogels through click chemistry.
The fabrication of these hydrogels often involves a multi-step process. First, a precursor polymer, such as hyaluronic acid or a multi-arm PEG, is functionalized with this compound. The NHS ester reacts with amine groups on the polymer backbone, introducing pendant azide functionalities. This azide-modified polymer can then be crosslinked with another polymer containing a complementary reactive group, typically an alkyne, via a bio-orthogonal click reaction.
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a particularly advantageous click reaction in this context as it does not require a cytotoxic copper catalyst, allowing for the encapsulation of living cells within the hydrogel matrix during its formation. This in situ gelation is minimally invasive and allows the hydrogel to conform to the shape of the defect.
The resulting hydrogels exhibit tunable mechanical properties that can be tailored to match the target tissue by adjusting the concentration of the precursors or the degree of functionalization. Furthermore, the bio-orthogonal nature of the crosslinking reaction ensures that the cellular functions of encapsulated cells are not adversely affected. These hydrogels can also be further modified with bioactive signals to direct cell fate and promote tissue regeneration. For example, a hydrogel can be designed to release growth factors in a controlled manner to stimulate cartilage or bone formation.
Properties of Bio-Orthogonally Crosslinked Hydrogels for Tissue Engineering:
| Hydrogel System | Crosslinking Chemistry | Mechanical Properties (Storage Modulus, G') | Key Findings in Tissue Engineering | Reference |
| PEG-based | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tunable from 1000-6000 Pa | Supported viability and spreading of encapsulated human mesenchymal stem cells. | nih.gov |
| Hyaluronic Acid-based | Copper-free click chemistry | Tunable based on crosslinker concentration | Promoted wound healing and cellular migration in vitro and in vivo. | nih.gov |
| Elastin-like Protein (ELP) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Rapid gelation within seconds to minutes | Supported encapsulation and phenotypic maintenance of various cell types. | nih.gov |
| Dextran-based | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Short gelation time and stable | Induced higher production of chondrocyte extracellular matrix. | axispharm.com |
Current Research Trends and Future Directions in Azido Peg3 Nhs Ester Applications
Investigating the Optimal Balance Between Conjugation Efficiency and Hydrophilicity in PEG3 Derivatives
The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains in bioconjugation is a well-established method to enhance the solubility and stability of biomolecules. However, the length of the PEG spacer plays a critical role in balancing conjugation efficiency with hydrophilicity.
Research indicates that derivatives with a triethylene glycol (PEG3) spacer, such as Azido-PEG3-NHS ester, often achieve an optimal equilibrium between these two crucial properties. While longer PEG chains (e.g., PEG12 or PEG24) are favored for in vivo applications requiring a "stealth" effect to evade the immune system, they can also introduce steric hindrance, potentially reducing reaction efficiency. mdpi.com The shorter PEG3 linker provides sufficient hydrophilicity to improve the aqueous solubility of the target molecule without significantly impeding the reactivity of the terminal functional groups. axispharm.com This balance is particularly advantageous in applications like the development of antibody-drug conjugates (ADCs), where efficient and specific conjugation is paramount. nih.gov
| PEG Derivative | Key Advantage | Potential Limitation | Primary Application Focus |
|---|---|---|---|
| PEG3 | Optimal balance of hydrophilicity and conjugation efficiency. | May offer less of a "stealth" effect compared to longer PEGs. | Bioconjugation requiring high reactivity, such as in ADCs. |
| PEG12, PEG24 | Enhanced "stealth" properties for in vivo applications. | Increased steric bulk may lower reaction efficiency. mdpi.com | Therapeutics requiring long circulation times. |
Emerging Frontiers in Bioconjugation and Bioorthogonal Chemistry Utilizing this compound
The unique structure of this compound, featuring both an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, positions it as a cornerstone in modern bioconjugation and bioorthogonal chemistry. ijrpr.com This dual functionality allows for a two-step, controlled conjugation process.
The NHS ester readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. axispharm.combiochempeg.com This initial step introduces the azide-functionalized PEG linker onto the target molecule. The azide group then serves as a handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. ijrpr.com This allows for the subsequent attachment of a second molecule containing a complementary functional group, such as an alkyne, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.commedchemexpress.combioscience.co.uk
This versatile approach has found widespread application in:
Antibody-Drug Conjugates (ADCs): this compound is instrumental in linking potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. axispharm.combiochempeg.com
PROTACs: This linker is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins. medchemexpress.combioscience.co.uk
Protein Labeling and Imaging: The ability to attach fluorescent dyes or other probes allows for the tracking and study of proteins in complex biological systems. axispharm.com
Surface Modification: Functionalizing the surfaces of biosensors, microarrays, and medical devices with this compound facilitates the attachment of various biomolecules for diagnostic and tissue engineering purposes.
| Reaction | Reacting Partner for Azide | Key Feature |
|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency and formation of a stable triazole linkage. medchemexpress.com |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctynes (e.g., DBCO, BCN) | Copper-free, making it suitable for in vivo applications. axispharm.commedchemexpress.com |
Addressing Challenges and Identifying Opportunities for Future Research with this compound
Despite its widespread utility, there are challenges and opportunities for future research associated with this compound. A primary concern is the hydrolytic instability of the NHS ester in aqueous solutions. This necessitates precise reaction timing and conditions to ensure efficient conjugation before hydrolysis occurs.
Future research directions could focus on:
Developing more stable alternatives to NHS esters: Investigating other amine-reactive functional groups with improved stability in aqueous environments could enhance conjugation efficiency and expand the utility of PEG-based linkers.
Optimizing linker length and composition: While PEG3 offers a good balance, further studies into the effects of linker length and composition on the properties of the final bioconjugate are warranted. mdpi.com This includes exploring branched or cleavable linkers to introduce additional functionality.
Investigating the immunogenicity of PEGylated conjugates: Although PEGylation is known to reduce immunogenicity, the potential for anti-PEG antibodies to develop remains a concern. mdpi.com Further research into the long-term immunological effects of PEGylated therapeutics is crucial.
Exploring novel applications: The versatility of this compound opens doors to new applications in areas such as targeted drug delivery, advanced diagnostics, and the development of novel biomaterials.
Q & A
Q. What are the key structural and functional properties of Azido-PEG3-NHS ester relevant to its use in bioconjugation?
this compound consists of three polyethylene glycol (PEG) units, an NHS ester for amine-reactive coupling, and an azide group for bioorthogonal click chemistry. The NHS ester forms stable amide bonds with primary amines (e.g., lysine residues), while the azide enables reactions with alkynes (via CuAAC) or strained cyclooctynes (via Cu-free click chemistry) . Its molecular formula is C13H20N4O7 (average molecular weight: 344.32) .
Q. What are standard protocols for conjugating this compound to proteins or peptides?
- Step 1: Dissolve the compound in anhydrous DMSO or DMF to avoid hydrolysis of the NHS ester.
- Step 2: React with primary amines (e.g., lysine residues) at a 5–10 molar excess in pH 7.4–8.5 buffer (e.g., PBS or HEPES) for 1–2 hours at 4°C .
- Step 3: Purify via dialysis or size-exclusion chromatography to remove unreacted linker .
Q. How should this compound be stored to maintain stability?
Store the lyophilized powder at –20°C or –80°C in airtight, desiccated containers. Avoid repeated freeze-thaw cycles. In solution, use immediately or store at –80°C for ≤1 year .
Advanced Research Questions
Q. How can researchers optimize this compound’s reactivity in PROTAC design?
- Linker Length: The PEG3 spacer balances solubility and steric effects. Shorter PEG chains may reduce flexibility, while longer chains (e.g., PEG8) increase hydrophilicity but may impede target engagement .
- Reaction Conditions: Use a 1:1.2 molar ratio (PROTAC ligand:NHS ester) in non-nucleophilic buffers. Monitor conjugation efficiency via MALDI-TOF or SDS-PAGE .
- Data Contradictions: Variability in degradation efficiency may arise from differences in E3 ligase recruitment. Validate using negative controls (e.g., non-functionalized PEG linkers) .
Q. What strategies mitigate hydrolysis of the NHS ester during bioconjugation?
- Anhydrous Solvents: Use freshly opened DMSO or DMF.
- Low Temperature: Perform reactions at 4°C to slow hydrolysis.
- Competitive Quenching: Add excess glycine or Tris buffer post-reaction to quench unreacted NHS esters .
Q. How do solubility and aggregation impact this compound’s performance in drug delivery systems?
- Solubility: The PEG3 spacer enhances aqueous solubility (≥10 mg/mL in PBS), but aggregation may occur in high-concentration or low-pH conditions. Pre-filter solutions (0.22 μm) before use .
- Aggregation Analysis: Use dynamic light scattering (DLS) or SEC-MALS to monitor particle size. Adjust buffer ionic strength or add surfactants (e.g., Tween-20) if needed .
Q. What analytical methods validate successful conjugation of this compound?
- UV-Vis Spectroscopy: Detect NHS ester depletion at 260 nm.
- Mass Spectrometry: Confirm mass shifts (e.g., +344 Da for intact linker addition).
- Click Chemistry Validation: React the azide with DBCO-fluorophores and analyze via fluorescence microscopy or flow cytometry .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact (H315/H319 hazards) .
- Ventilation: Use a fume hood to prevent inhalation of dust/aerosols (H335 hazard) .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
